3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
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Overview
Description
3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves multi-step synthetic routes. One common method includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation of thiazolo[3,2-b][1,2,4]triazole derivatives often involves the reaction of hydrazides with potassium thiocyanate and hydrochloric acid, followed by cyclization with aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Due to its analgesic, anti-inflammatory, and anticancer properties, it is investigated for potential therapeutic applications
Mechanism of Action
The mechanism of action of 3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are likely due to the inhibition of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs . Its anticancer properties may involve the induction of apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
- 3-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and properties . The uniqueness of this compound lies in its mesityl group, which may contribute to its specific biological effects and applications.
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[6-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H17N3O2S/c1-9-6-10(2)15(11(3)7-9)12-8-22-16-17-13(18-19(12)16)4-5-14(20)21/h6-8H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
GLMMVZWNXJSFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC3=NC(=NN23)CCC(=O)O)C |
Origin of Product |
United States |
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